molecular formula C18H16 B13913551 1-(1-Phenylethyl)naphthalene

1-(1-Phenylethyl)naphthalene

Cat. No.: B13913551
M. Wt: 232.3 g/mol
InChI Key: AZGVYQZXBPBCBQ-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)naphthalene is an organic compound with the molecular formula C17H14. It is a derivative of naphthalene, where a phenylethyl group is attached to the first carbon of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Phenylethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(2-Phenylethyl)naphthalene
  • 1-(1-Phenylethyl)tetralin
  • 1-(1-Phenylethyl)benzene

Comparison: 1-(1-Phenylethyl)naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical propertiesFor example, 1-(1-Phenylethyl)tetralin, being a partially hydrogenated derivative, may have different thermal stability and reactivity compared to the fully aromatic this compound .

Properties

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

1-(1-phenylethyl)naphthalene

InChI

InChI=1S/C18H16/c1-14(15-8-3-2-4-9-15)17-13-7-11-16-10-5-6-12-18(16)17/h2-14H,1H3

InChI Key

AZGVYQZXBPBCBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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